molecular formula C14H15N B1255225 2-Phenyl-5,6,7,8-tetrahydroindolizine CAS No. 142439-15-4

2-Phenyl-5,6,7,8-tetrahydroindolizine

Cat. No.: B1255225
CAS No.: 142439-15-4
M. Wt: 197.27 g/mol
InChI Key: TVEZCLGPJYDIIM-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroindolizine is a heterocyclic compound with a unique structure that includes a fused indolizine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridinium salts with triethylamine and 2-ethynyl-4,6-dimethoxy-1,3,5-triazine, leading to spontaneous aromatization . Another approach involves palladium-catalyzed arylation and heteroarylation reactions .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydroindolizine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or fully saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include substituted indolizine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroindolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroindolizine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The compound may target enzymes or receptors involved in cell growth and survival .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-5,6,7,8-tetrahydroindolizine stands out due to the presence of the phenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for developing new therapeutic agents .

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-6-12(7-3-1)13-10-14-8-4-5-9-15(14)11-13/h1-3,6-7,10-11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEZCLGPJYDIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(C=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567222
Record name 2-Phenyl-5,6,7,8-tetrahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142439-15-4
Record name 2-Phenyl-5,6,7,8-tetrahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-5,6,7,8-tetrahydroindolizine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Raney nickel (6 g) was slurried in ethanol (100 mL) and a solution of 2-phenylindolizine (48 g, 0.24 mol) in ethanol (1 L) was added. The reaction mixture was stirred under hydrogen at room temperature and 50-60 psi overnight. The mixture was filtered through Celite then the solvent was evaporated under vacuum to yield 2-phenyl-5,6,7,8-tetrahydro-indolizine (32 g, 65%) as a white solid.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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